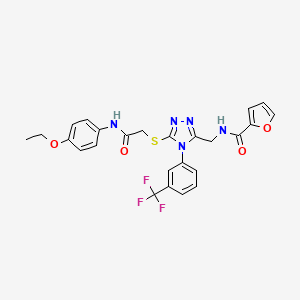
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide is a synthetic compound known for its intricate molecular structure and potential applications in various scientific fields. The compound is characterized by the presence of several functional groups, including an oxadiazole ring, a triazole ring, and a tolyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: : Starting with appropriate precursors, the oxadiazole ring is synthesized through cyclization reactions involving nitrile and hydrazine derivatives.
Triazole Ring Synthesis: : This step involves the use of azide-alkyne cycloaddition (often referred to as "click chemistry") to form the triazole ring.
Linking the Components: : The oxadiazole and triazole rings are linked via an ethyl chain through condensation reactions.
Final Functionalization:
Industrial Production Methods
Industrial synthesis follows similar routes but is scaled up with optimizations for cost and efficiency. This often includes continuous flow reactions, advanced catalytic processes, and automated synthetic pathways to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : Reduction reactions may target the triazole ring, resulting in ring-opened products or derivatives with altered electronic properties.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the aromatic rings and the oxadiazole moiety, yielding a variety of substituted products.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium on carbon.
Substitution: : Reagents include halogens, sulfonyl chlorides, and various nucleophiles under controlled temperatures and pressures.
Major Products
These reactions can produce a diverse range of derivatives, each with distinct properties, potentially enhancing the compound's applicability in different scientific realms.
Applications De Recherche Scientifique
Chemistry
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide is explored for its role as a building block in complex organic synthesis and material science. Its ability to undergo various modifications makes it invaluable in creating novel polymers and advanced materials.
Biology
In biological research, the compound serves as a probe or ligand in studying enzyme interactions and receptor binding, aiding in elucidating biochemical pathways and mechanisms.
Medicine
Medicinal chemistry leverages this compound for drug development, particularly in designing molecules with specific bioactivity. Its unique structure allows it to interact with multiple biological targets, offering potential therapeutic benefits.
Industry
The compound finds industrial applications in the development of specialty chemicals and advanced materials, contributing to innovations in coatings, adhesives, and electronic materials.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding affinities influenced by its functional groups. The triazole and oxadiazole rings play crucial roles in these interactions, modulating the compound's activity and specificity. The ethyl linker and tolyl group further fine-tune these interactions, facilitating desired biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Unique Attributes
What sets N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide apart is its combination of multiple functional groups that offer diverse reactivity and binding properties, making it more versatile than similar compounds.
Similar Compounds
N-(2-(4-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(p-tolyl)acetamide
N-(2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide
Each of these compounds features variations in the functional groups or side chains, affecting their reactivity and application scope. Through these comparisons, the distinct advantages and potential of this compound can be appreciated, highlighting its uniqueness in scientific research and practical applications.
Propriétés
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-11-5-3-4-6-13(11)9-15(23)17-7-8-22-10-14(19-21-22)16-18-12(2)20-24-16/h3-6,10H,7-9H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZFDXCQCSIFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
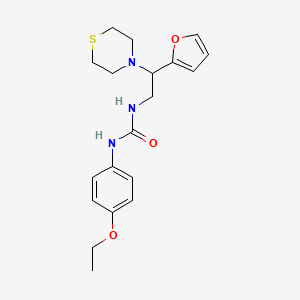
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2448454.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448455.png)
![3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2448457.png)
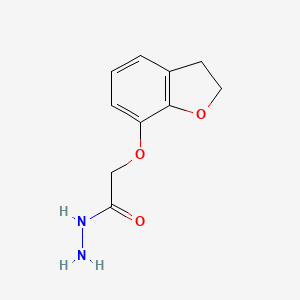
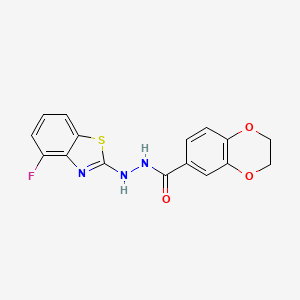
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2448462.png)
![(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2448463.png)
![5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448464.png)
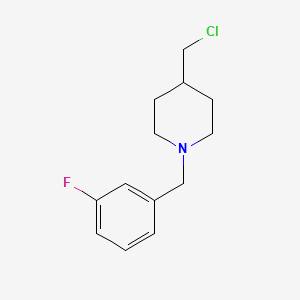
![2,2-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2448466.png)
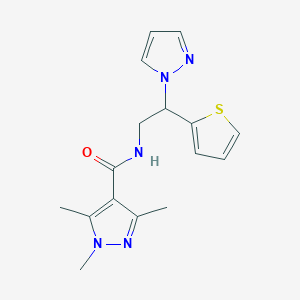
![5-(4-fluorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2448468.png)
